molecular formula C17H25N3O6 B4439104 ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}-1-piperazinecarboxylate

Cat. No. B4439104
M. Wt: 367.4 g/mol
InChI Key: COXSDROPGNJRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}-1-piperazinecarboxylate is a chemical compound with the linear formula C20H28N2O6 . It has a molecular weight of 392.456 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to an ethyl carboxylate group and a trimethoxyphenyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Pharmacological Applications

The Trimethoxyphenyl (TMP) group, which is part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Microbial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Neurological Applications

Some synthesized derivatives of the compound were biologically evaluated for their anticonvulsant, sedative activity and neurotoxicity using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Antidiabetic Activity

Its methanol extract has been proven to reduce fasting blood glucose and 1,4-bis (3,4,5-trimethoxyphenyl)-tetrahydro-furo (3,4-C) furan isolated from S.macrophylla seed also have the same effect .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

Mechanism of Action

Target of Action

The primary target of this compound is associated with the Trimethoxyphenyl (TMP) group . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical changes. For instance, one study found that a compound with a similar TMP group inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The affected pathways primarily involve the inhibition of key proteins and enzymes, leading to downstream effects such as the disruption of cell division and growth, particularly in cancer cells . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its specific targets. For instance, in the case of anti-cancer effects, the compound may lead to cell cycle arrest, apoptosis, or reduced proliferation of cancer cells .

properties

IUPAC Name

ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6/c1-5-26-17(22)20-8-6-19(7-9-20)16(21)18-12-10-13(23-2)15(25-4)14(11-12)24-3/h10-11H,5-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXSDROPGNJRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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